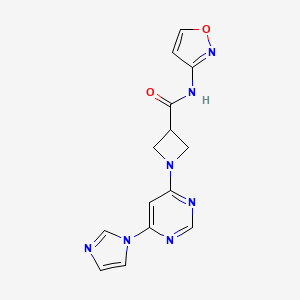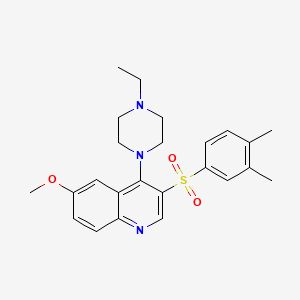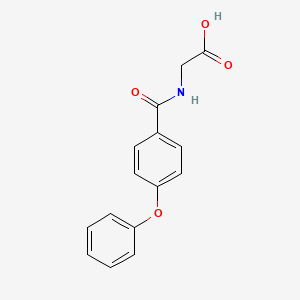
2-Cloroquinazolin-8-ol
Descripción general
Descripción
2-Chloroquinazolin-8-ol is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 .
Synthesis Analysis
The synthesis of quinazoline derivatives, including 2-chloroquinazolin-8-ol, involves an initial substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol . This is reacted with Boc-protected piperazine .Molecular Structure Analysis
The molecular structure of 2-chloroquinazolin-8-ol contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyrimidine .Chemical Reactions Analysis
In the synthesis of quinazoline derivatives, substrates such as iodo-aryls react with the surface of the catalyst to generate hyperactive soluble Pd (II) complexes that, even though present in trace amounts, are responsible for the catalysis observed .Physical And Chemical Properties Analysis
2-Chloroquinazolin-8-ol is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Descubrimiento y optimización de fármacos
Los derivados de quinazolina y quinazolinona, incluido el 2-Cloroquinazolin-8-ol, han recibido una atención significativa en la química medicinal debido a sus distintas actividades biofarmacéuticas . Se consideran productos químicos notables para la síntesis de diversas moléculas con importancia fisiológica y utilización farmacológica .
Propiedades antimicrobianas
Las quinazolinonas, como el this compound, han mostrado propiedades antimicrobianas prometedoras . La aparición de cepas bacterianas resistentes a los medicamentos ha intensificado la necesidad de desarrollar nuevos antibióticos, y las quinazolinonas se han investigado como posibles nuevas moléculas de fármacos .
Actividades antiinflamatorias y anticonvulsivas
Las quinazolinonas han demostrado actividades antiinflamatorias y anticonvulsivas . Esto convierte al this compound en un posible candidato para el desarrollo de fármacos dirigidos a estas afecciones .
Propiedades anticancerígenas
Las quinazolinonas han mostrado potencial en el tratamiento del cáncer . Por ejemplo, erlotinib y gefitinib, ambos compuestos derivados de quinazolina, se utilizan para el tratamiento de cánceres de pulmón y páncreas .
Síntesis de derivados de quinazolina
El this compound se utiliza en la síntesis de derivados de quinazolina . Una sustitución inicial del átomo de cloro en el 2-cloroquinazolin-9-ol disponible comercialmente es seguida por una reacción con piperazina protegida con Boc .
Actividades anti-VIH y anti-analgésicas
Las quinazolinonas también han mostrado actividades anti-VIH y anti-analgésicas . Esto sugiere que el this compound podría utilizarse potencialmente en el desarrollo de medicamentos para estas afecciones .
Safety and Hazards
Mecanismo De Acción
Target of Action
Quinazoline derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Biochemical Pathways
Quinazoline derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting that 2-chloroquinazolin-8-ol could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-chloroquinazolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGXMBUPVURGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953039-10-6 | |
| Record name | 2-Chloro-8-quinazolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)

![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)
![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)
![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)



